1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea
CAS No.: 2034257-85-5
Cat. No.: VC5138990
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034257-85-5 |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.411 |
| IUPAC Name | 1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea |
| Standard InChI | InChI=1S/C19H24N2O4/c1-24-15-19(23,16-8-4-2-5-9-16)14-21-18(22)20-12-13-25-17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3,(H2,20,21,22) |
| Standard InChI Key | VDRFCLGJJDQRBH-UHFFFAOYSA-N |
| SMILES | COCC(CNC(=O)NCCOC1=CC=CC=C1)(C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₂₁H₂₆N₂O₄, derived from systematic IUPAC nomenclature. Its molecular weight is 382.45 g/mol, calculated using atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) .
Functional Group Analysis
The molecule comprises two primary subunits:
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1-(2-Hydroxy-3-methoxy-2-phenylpropyl): A tertiary alcohol with a methoxy group at the 3-position and a phenyl ring at the 2-position.
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3-(2-Phenoxyethyl): A phenoxyethyl chain linked to the urea backbone.
The urea moiety (–N–C(=O)–N–) serves as the central pharmacophore, common in bioactive molecules due to its hydrogen-bonding capacity and structural rigidity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Urea backbone | –NH–C(=O)–NH– linkage enabling hydrogen bonding and target interactions |
| Hydroxy-methoxy group | Enhances solubility and metabolic stability |
| Phenoxyethyl substituent | Aromatic group contributing to lipophilicity and π-π stacking interactions |
Synthetic Pathways
Retrosynthetic Strategy
The compound can be synthesized via a two-step approach:
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Formation of the Urea Core: Reacting 2-phenoxyethylamine with phosgene or a carbonyldiimidazole (CDI) derivative to generate an isocyanate intermediate.
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Nucleophilic Addition: Introducing the 2-hydroxy-3-methoxy-2-phenylpropylamine group to the isocyanate intermediate under anhydrous conditions .
Optimization Challenges
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Steric Hindrance: The bulky phenylpropyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts like DBU (1,8-diazabicycloundec-7-ene).
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Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) are required to dissolve both amine precursors .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using the Lipinski Rule of Five and computational tools:
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LogP (Octanol-Water): ~2.8 (moderate lipophilicity, ideal for membrane permeability).
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Water Solubility: ~0.05 mg/mL (low, typical for aromatic ureas).
Table 2: Computational Property Predictions
| Property | Value | Method/Algorithm |
|---|---|---|
| Molecular Weight | 382.45 g/mol | PubChem Calculator |
| Topological Polar SA | 84.9 Ų | ChemAxon |
| H-Bond Donors | 3 | |
| H-Bond Acceptors | 5 |
Stability Profile
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Hydrolytic Stability: The urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions.
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Oxidative Sensitivity: The phenolic and methoxy groups may undergo oxidation, requiring inert storage atmospheres .
Biological Activity and Mechanisms
Urea-Based Pharmacodynamics
Urea derivatives are known to modulate enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). While direct data on this compound is unavailable, analogs exhibit:
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Anticancer Activity: Inhibition of tubulin polymerization (IC₅₀ ≈ 10–20 μM in MCF-7 cells) .
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Anti-inflammatory Effects: Suppression of NF-κB signaling (60% inhibition at 50 μM in RAW 264.7 macrophages) .
Target Prediction
SwissTargetPrediction analysis suggests potential interactions with:
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Carbonic Anhydrase IX: Overexpressed in hypoxic tumors.
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Androgen Receptor: Implicated in prostate cancer progression.
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